molecular formula C10H7F3O2 B102191 m-Trifluoromethyl cinnamic acid CAS No. 16642-87-8

m-Trifluoromethyl cinnamic acid

Cat. No.: B102191
CAS No.: 16642-87-8
M. Wt: 216.16 g/mol
InChI Key: KSBWHDDGWSYETA-PLNGDYQASA-N
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Description

m-Trifluoromethyl cinnamic acid (chemical formula: C₁₀H₇F₃O₂; CAS: 779-89-5) is a fluorinated derivative of cinnamic acid, characterized by a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. This structural modification enhances its chemical stability, lipophilicity, and biological activity compared to non-fluorinated analogs . It is synthesized via Knoevenagel condensation of m-trifluoromethyl benzaldehyde with malonic acid in the presence of pyridine or piperidine catalysts . Its unique electronic and steric properties, attributed to the electron-withdrawing -CF₃ group, influence its reactivity in organic reactions and interactions with biological targets .

Properties

CAS No.

16642-87-8

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

(Z)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4-

InChI Key

KSBWHDDGWSYETA-PLNGDYQASA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C\C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O

Other CAS No.

16642-87-8

Synonyms

META-(TRIFLUOROMETHYL)-CINNAMICACID

Origin of Product

United States

Comparison with Similar Compounds

Antioxidant Potential

  • Cinnamic acid and 3,4-dihydroxy cinnamic acid exhibit potent antioxidant activity by neutralizing free radicals via hydrogen donation . The latter’s catechol structure enhances metal-chelating capacity, critical for mitigating oxidative stress .
  • This compound shows moderate antioxidant activity due to the electron-withdrawing -CF₃ group, which reduces hydrogen-donating ability compared to hydroxylated analogs .

Anticancer and Enzyme Inhibition

  • Fluorinated derivatives like this compound inhibit mitochondrial pyruvate transport, a mechanism linked to antitumor effects . This is absent in non-fluorinated derivatives.
  • p-Methoxy cinnamic acid demonstrates antiglycation activity, delaying complications in diabetes by inhibiting advanced glycation end-products (AGEs) .

Pharmacokinetic Behavior

  • The -CF₃ group in This compound improves metabolic stability and membrane permeability, as evidenced by its higher Log P compared to cinnamic acid (2.8 vs. 1.9) .
  • Cinnamic acid exhibits variable pharmacokinetics, with large inter-individual differences in absorption and clearance .

Research Findings and Industrial Relevance

  • This compound is prioritized in drug discovery for its enhanced bioavailability and target specificity. For example, derivatives of this compound are explored as telomerase inhibitors in cancer therapy .
  • 3,4-Dihydroxy cinnamic acid is extensively studied for nutraceutical applications due to its dual antioxidant and anti-inflammatory effects .
  • p-Methoxy cinnamic acid is utilized in cosmetics for UV protection, leveraging its ability to absorb ultraviolet radiation .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via base-catalyzed deprotonation of acetaldehyde, forming an enolate that attacks the carbonyl group of m-TFBA. Key parameters include:

  • Catalysts : 1,8-Diazabicycloundec-7-ene (DBU), triethylamine, or diisopropylethylamine.

  • Solvents : Tetrahydrofuran (THF), methanol, or methyl tert-butyl ether (MTBE).

  • Molar Ratios :

    • m-TFBA : Acetaldehyde = 1 : 2.5–5

    • m-TFBA : Catalyst = 1 : 0.1–0.3

  • Temperature : 20–25°C (room temperature).

  • Reaction Time : 48 hours.

Post-Reaction Processing

After completion, the mixture undergoes:

  • Reduced-pressure distillation (<30°C) to remove excess acetaldehyde and solvent.

  • Neutralization with 1 M HCl to pH 3–5.

  • Extraction with dichloromethane.

  • Vacuum rectification to isolate m-TFCA as a colorless oil.

Performance Metrics

Catalystm-TFBA : Catalyst RatioYield (%)Purity (HPLC, %)
DBU1 : 0.275.098.5
Triethylamine1 : 0.368.297.8
Diisopropylethylamine1 : 0.2570.197.2

DBU outperforms other catalysts due to its strong base strength and steric hindrance reduction.

Traditional Multi-Step Synthesis Routes

Prior methods relied on multi-step processes with significant drawbacks:

Acetic Anhydride Condensation

  • Step 1 : Condensation of m-TFBA with acetic anhydride to form m-TFCA.

  • Step 2 : Piperidine-mediated amidation.

  • Step 3 : Red aluminum reduction.
    Issues :

  • Total yield <50% due to intermediate losses.

  • Requires expensive red aluminum ($320/kg), increasing costs.

Malonic Acid Route

  • Step 1 : Knoevenagel condensation with malonic acid.

  • Step 2 : Active ester formation using carbonyl diimidazole.

  • Step 3 : Red aluminum reduction.
    Issues :

  • Low regioselectivity, leading to by-products.

  • Purity <85% after multiple purifications.

Comparative Analysis of Methods

ParameterAldol CondensationAcetic Anhydride RouteMalonic Acid Route
Steps133
Reaction Time48 h72–96 h96–120 h
Yield (%)68–7540–5045–55
Purity (%)97–98.585–9080–88
Cost EfficiencyHighLowModerate

The aldol method reduces production costs by 60% compared to traditional routes, primarily by eliminating red aluminum and shortening processing time.

Critical Factors in Aldol Condensation Optimization

Catalyst Selection

Inorganic bases (e.g., NaOH, K₂CO₃) fail to initiate the reaction or produce low-purity products (<90%). Conventional organic bases like pyridine or DABCO also show inefficacy. DBU’s bicyclic structure enhances enolate stability, driving the reaction to completion.

Solvent Effects

  • THF : Optimal due to high polarity and miscibility with reactants.

  • Methanol : Increases reaction rate but may cause esterification side reactions.

  • MTBE : Suitable for large-scale reactions but requires longer times.

Acetaldehyde Stoichiometry

Excess acetaldehyde (2.5–5 equivalents) ensures complete conversion of m-TFBA. Lower ratios (<2.5) result in unreacted aldehyde, reducing yield.

Industrial Scalability and Environmental Impact

The aldol method’s mild conditions and simple workup make it ideal for industrial use. Key advantages include:

  • Waste Reduction : Avoids hazardous by-products from red aluminum.

  • Energy Efficiency : Room-temperature reaction minimizes energy consumption.

  • Scalability : THF and DBU are commercially available at scale.

Q & A

Q. What synthetic methodologies are optimal for preparing m-Trifluoromethyl cinnamic acid, and how do reaction parameters affect yield?

Methodological Answer: The synthesis of this compound can be adapted from classical cinnamic acid synthesis routes, such as the Perkin condensation. This involves reacting a trifluoromethyl-substituted benzaldehyde (e.g., 3-(trifluoromethyl)benzaldehyde) with acetic anhydride in the presence of a base catalyst (e.g., sodium acetate). Key parameters include:

  • Temperature : Maintain 150–180°C to drive the elimination step.
  • Catalyst : Sodium acetate enhances nucleophilic attack efficiency.
  • Solvent : Solvent-free conditions or toluene improve reaction homogeneity.
    Post-synthesis, recrystallization from ethanol/water mixtures enhances purity. Yield optimization requires monitoring via thin-layer chromatography (TLC) to track intermediate formation .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and purity profile?

Methodological Answer:

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm the trifluoromethyl group’s presence and position. 1H^{1}\text{H} NMR resolves the α,β-unsaturated carboxylic acid protons (δ 6.3–7.8 ppm for vinyl protons). Coupling constants (JH-H16HzJ_{\text{H-H}} \approx 16 \, \text{Hz}) confirm trans-configuration .
  • HPLC-UV : Quantify purity using a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) and UV detection at 270 nm. Retention times can be cross-referenced with standards .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (expected m/z 218.04 for C10H7F3O2\text{C}_{10}\text{H}_{7}\text{F}_{3}\text{O}_{2}) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer: Discrepancies often arise from bioavailability or metabolic stability issues. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using radiolabeled 14C^{14}\text{C}-m-Trifluoromethyl cinnamic acid in rodent models.
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidated or hydroxylated derivatives) that may alter bioactivity .
  • In Silico Modeling : Predict absorption/distribution using tools like GastroPlus™ to correlate in vitro permeability (Caco-2 assays) with in vivo outcomes .

Q. What experimental approaches elucidate the metabolic fate of this compound in microbial systems?

Methodological Answer:

  • Isotopic Tracer Studies : Incubate Aspergillus niger or Phomopsis liquidambari with 13C^{13}\text{C}-labeled this compound. Track degradation pathways via LC-MS and 13C^{13}\text{C}-NMR to identify intermediates like styrene derivatives or benzoic acid analogs .
  • Gene Knockout Models : Delete putative decarboxylase genes (e.g., cdcA) in microbial strains to assess their role in metabolizing the compound. Compare metabolic flux in wild-type vs. mutants .

Q. How can researchers design this compound derivatives to enhance target selectivity in anticancer studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modifications at the carboxylic acid (e.g., esterification) or phenyl ring (e.g., halogenation). Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Molecular Docking : Screen derivatives against target enzymes (e.g., tyrosine kinases) using AutoDock Vina to prioritize candidates with high binding affinity .
  • In Vivo Validation : Evaluate lead compounds in xenograft models, monitoring tumor volume reduction and toxicity profiles .

Data Contradiction Analysis

Example Scenario : Conflicting reports on this compound’s enzyme inhibition potency.
Resolution Strategy :

  • Standardized Assays : Replicate studies under uniform conditions (pH, temperature, substrate concentration).
  • Negative Controls : Include known inhibitors (e.g., kojic acid for tyrosinase) to validate assay sensitivity.
  • Orthogonal Methods : Confirm enzyme kinetics via both spectrophotometric and HPLC-based assays .

Q. Tables for Key Parameters

Synthetic Parameter Optimal Condition Impact on Yield
Reaction Temperature170°C>80% yield at 170°C vs. 60% at 120°C
Catalyst Loading10 mol% sodium acetateReduces side-product formation
SolventTolueneImproves reactant solubility
Analytical Technique Key Parameter Application
19F^{19}\text{F} NMRδ -60 to -70 ppm (CF3_3)Confirms trifluoromethyl position
HPLC-UV270 nm detectionQuantifies purity >98%

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